3-(3,3-Dimethoxycyclopentyl)-3-oxopropanenitrile
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Overview
Description
3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile is an organic compound with the molecular formula C10H15NO3. It is a derivative of cyclopentane, featuring a nitrile group and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclopentanone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes, altering their activity. The ketone group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxycyclopentanone: A precursor in the synthesis of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile.
Cyclopentanone: The parent compound from which 3,3-dimethoxycyclopentanone is derived.
Malononitrile: A key reagent in the synthesis of the target compound.
Uniqueness
3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(3,3-dimethoxycyclopentyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H15NO3/c1-13-10(14-2)5-3-8(7-10)9(12)4-6-11/h8H,3-5,7H2,1-2H3 |
InChI Key |
ITIMXDXLMZTDMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(C1)C(=O)CC#N)OC |
Origin of Product |
United States |
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